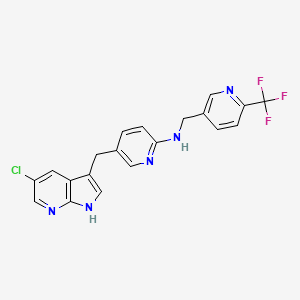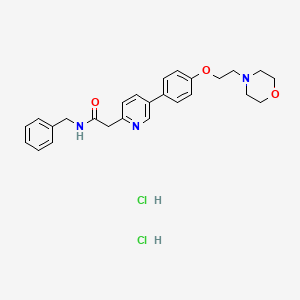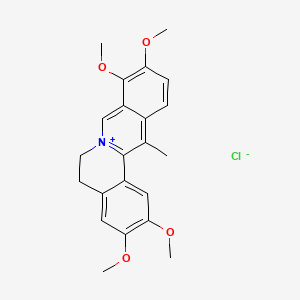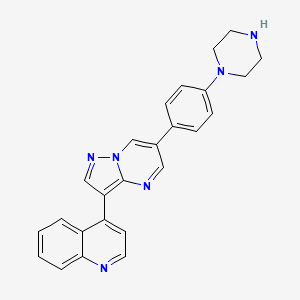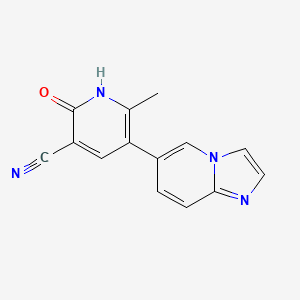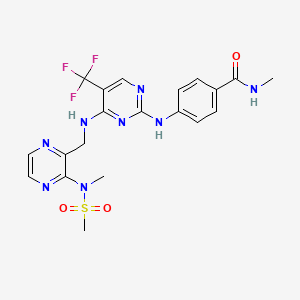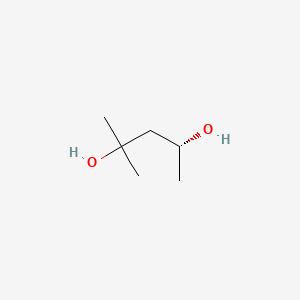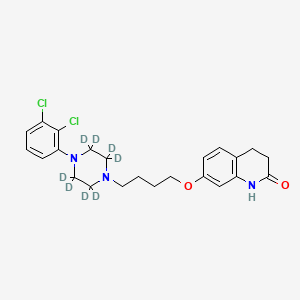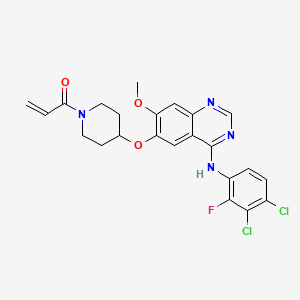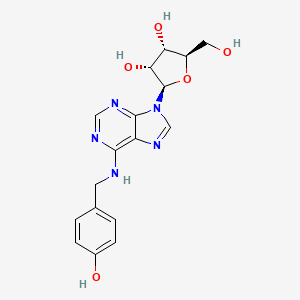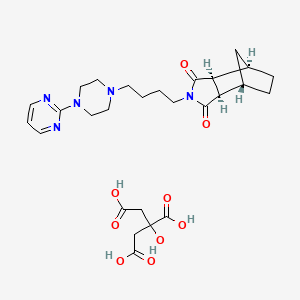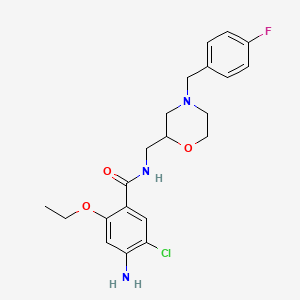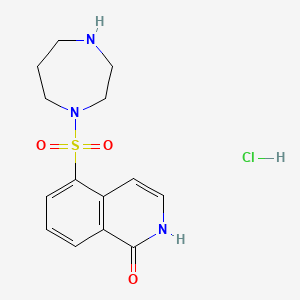
Hydroxyfasudil Hydrochloride
Overview
Description
HA 1100 hydrochloride, also known as hydroxyfasudil hydrochloride, is a potent inhibitor of Rho-associated protein kinase (ROCK). It is a cell-permeable active metabolite of fasudil hydrochloride. This compound is known for its selective, ATP-competitive, and reversible inhibition of ROCK1 and ROCK2, with IC50 values of 0.73 μM and 0.72 μM, respectively .
Mechanism of Action
Target of Action
Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . This kinase plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
As a potent inhibitor of ROCK1, Hydroxyfasudil binds to the kinase, thereby inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK1, leading to various cellular changes .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxyfasudil is the Rho/ROCK pathway . ROCK1, when active, induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting ROCK1, Hydroxyfasudil disrupts this process, leading to vasodilation .
Pharmacokinetics
A study on fasudil, from which hydroxyfasudil is derived, showed that after oral administration, the peak concentration of hydroxyfasudil in the blood was similar to that after intravenous treatment . The exposure of Hydroxyfasudil, assessed as AUC 0–tz, differed between both treatments, with 449 µg × h/L after IV treatment and 309 µg × h/L after oral treatment . This suggests that Hydroxyfasudil has a bioavailability of 69% after oral administration compared to IV treatment .
Result of Action
The inhibition of ROCK1 by Hydroxyfasudil leads to a decrease in pulmonary vascular pressure . This is achieved by reducing the expression and activity of Angiotensin-converting enzyme (ACE) and increasing the expression of Endothelial nitric oxide synthase (eNOS), which mediates the production of the vasodilator nitric oxide (NO) .
Action Environment
The action of Hydroxyfasudil can be influenced by various environmental factors. For instance, the risk or severity of renal failure can be increased when Hydroxyfasudil is combined with certain drugs like Cyclosporine . Additionally, the therapeutic efficacy of Hydroxyfasudil can be increased when used in combination with other drugs like Dapagliflozin . Therefore, the environment in which Hydroxyfasudil is used, including the presence of other drugs, can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Hydroxyfasudil Hydrochloride interacts with several biomolecules, including the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, and Rho-associated protein kinase 1 . It inhibits these enzymes, thereby playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . It has been found to prevent motor neuron cell death induced by SOD1G93A . Moreover, it has been shown to suppress both the increase in ROCK activity and phosphorylated phosphatase and tensin homologue deleted on chromosome 10 (PTEN), and the reduction in phosphorylated Akt induced by SOD1G93A .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a selective RhoA/ Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . This compound induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time . After oral administration, fasudil concentrations in blood were mostly very low . The maximal concentrations of this compound in blood were similar after oral and IV treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Fasudil treated animals showed reduced myocardial infarct size, lower levels of cardiac enzymes and cardiac troponin T, improved systolic and diastolic functions, and increased degree of decline in the ST-segment .
Metabolic Pathways
It is known that it interacts with several enzymes and cofactors .
Transport and Distribution
It is known that it interacts with several transporters or binding proteins .
Subcellular Localization
It is known that it interacts with several compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HA 1100 hydrochloride involves the hydroxylation of fasudil hydrochloride. The process typically includes the use of specific reagents and conditions to achieve the desired hydroxylation. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods
Industrial production of HA 1100 hydrochloride follows stringent protocols to ensure high purity and yield. The process involves large-scale chemical synthesis, purification, and crystallization steps. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
HA 1100 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding reduced forms.
Substitution: HA 1100 hydrochloride can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
HA 1100 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ROCK inhibitor in various chemical studies.
Biology: Employed in cell biology research to study cell signaling pathways and cytoskeletal dynamics.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, stroke, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Fasudil hydrochloride: The parent compound of HA 1100 hydrochloride, also a ROCK inhibitor.
Y-27632: Another well-known ROCK inhibitor with similar inhibitory effects on ROCK1 and ROCK2.
GSK429286A: A selective ROCK inhibitor used in various research studies
Uniqueness
HA 1100 hydrochloride is unique due to its high selectivity and potency as a ROCK inhibitor. Its ability to permeate cells and its reversible inhibition make it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWFOUVDVJGNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463911 | |
| Record name | Hydroxyfasudil Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155558-32-0 | |
| Record name | Hydroxyfasudil Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyfasudil monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



